Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-
Description
The compound "Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-" is a structurally complex molecule featuring a quinazolinone core substituted with a bromine atom at position 8, a 3,4-dihydroxyphenylethyl group at position 3, and a benzamide moiety linked via a methyl group at position 2. This configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor binding or enzyme inhibition .
Properties
CAS No. |
68501-56-4 |
|---|---|
Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[[8-bromo-3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O4/c25-18-8-4-7-17-22(18)27-21(14-26-23(31)16-5-2-1-3-6-16)28(24(17)32)12-11-15-9-10-19(29)20(30)13-15/h1-10,13,29-30H,11-12,14H2,(H,26,31) |
InChI Key |
GNRPHOUVINMUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
The quinazoline ring system is commonly synthesized by cyclization reactions involving anthranilic acid derivatives or 2-aminobenzamides with appropriate carbonyl compounds. The process often includes:
- Condensation of 2-aminobenzamide with an aldehyde or acid derivative to form the dihydroquinazolinone intermediate.
- Oxidation or rearrangement to yield the 4-oxoquinazoline moiety.
Attachment of the 3,4-Dihydroxyphenyl Ethyl Side Chain
The 3,4-dihydroxyphenyl ethyl group is introduced through alkylation or substitution reactions. A common approach involves:
- Preparation of the 3,4-dihydroxyphenethyl halide or tosylate.
- Nucleophilic substitution with the quinazoline intermediate at the 3-position.
Formation of the Benzamide Linkage
The final step involves coupling the quinazoline intermediate bearing the bromine and side chain with benzoyl chloride or benzoyl anhydride to form the benzamide bond. This step typically uses:
- Base catalysis (e.g., triethylamine) to facilitate amide bond formation.
- Controlled temperature to prevent side reactions.
Summary Table of Synthetic Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminobenzamide + aldehyde/carbonyl compound | Acid or base catalyst, heat | 4-Oxo-3,4-dihydroquinazoline intermediate |
| 2 | Electrophilic Aromatic Bromination | Quinazoline intermediate | N-Bromosuccinimide or Br2, solvent, catalyst | 8-Bromoquinazoline derivative |
| 3 | Alkylation/Nucleophilic Substitution | 8-Bromoquinazoline + 3,4-dihydroxyphenethyl halide | Base, solvent, reflux | 8-Bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)quinazoline |
| 4 | Amide Bond Formation | Quinazoline derivative + benzoyl chloride | Base (e.g., triethylamine), solvent, low temp | Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxoquinazolinyl)methyl)- |
Research Findings and Analytical Data
- The synthetic sequence requires careful control of reaction conditions to maintain the integrity of sensitive functional groups, especially the catechol hydroxyls, which are prone to oxidation.
- Bromination regioselectivity is critical; excessive bromination or substitution at undesired positions must be avoided by controlling reagent stoichiometry and reaction time.
- The final compound’s purity and structure are confirmed by spectroscopic methods such as nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy.
- The molecular weight and formula correspond to the expected values for the target compound (494.3 g/mol, C24H20BrN3O4).
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Benzamide derivatives are known for their diverse pharmacological effects. This specific compound may exhibit unique activities due to its structural modifications. Key areas of research include:
1. Anticancer Activity:
- Compounds with quinazoline structures have been studied for their anticancer properties. The inhibition of specific kinases involved in cancer cell proliferation is a notable mechanism through which these compounds exert their effects. Research indicates that benzamide derivatives can induce apoptosis in cancer cells by targeting these pathways.
2. Neuroprotective Effects:
- The compound's potential neuroprotective properties are linked to its ability to modulate neurotransmitter systems. Studies have shown that similar benzamide derivatives can act as antagonists at NMDA receptors, thereby reducing excitotoxicity associated with neurodegenerative diseases . This modulation could provide therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties:
- Benzamide derivatives have been explored for their anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. This activity is crucial in managing autoimmune diseases and chronic inflammatory conditions.
Case Study 1: Anticancer Activity
A study investigated the effects of a similar benzamide derivative on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated.
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects of a related compound in mouse models of neurodegeneration. Behavioral tests showed improved cognitive function, correlating with reduced levels of oxidative stress markers in brain tissues.
Mechanism of Action
The mechanism of action of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Substituent Variations
The target compound shares its quinazolinone core with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- The 8-bromo substitution in the target compound contrasts with 6-bromo in 3ca and 6-bromo-3-(naphthalene-2-yl) derivatives, which may alter electronic distribution and steric hindrance .
Benzamide Derivatives with Piperidine or Fluorinated Side Chains
Functional Group Comparison
Benzamide derivatives such as 3a (3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide) and 3b (3-bromo-2-(3-fluoropropoxy)-N-{2-(piperidin-1-yl)ethyl}benzamide) share the brominated benzamide motif but lack the quinazolinone core (). These compounds prioritize sigma receptor affinity through piperidine and fluorinated alkoxy groups .
Key Observations :
- The dihydroxyphenyl group in the target compound may confer antioxidant properties, unlike the fluorinated or piperidine-containing analogs .
- The absence of a quinazolinone core in 3a and 3b limits direct pharmacological comparison but highlights divergent design strategies for receptor targeting .
Thiazolidinone and Sulfonamide Derivatives
Compounds such as 5a (6-bromo-3-(naphthalene-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl) methyl amino thiazolidinone) and sulfonamide derivatives () demonstrate the versatility of quinazolinone functionalization:
Key Observations :
- Sulfonamide derivatives prioritize hydrogen-bonding interactions with enzymes, contrasting with the dihydroxyphenyl group’s redox activity .
Biological Activity
Benzamide derivatives, particularly those with complex substitutions like N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-, have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a benzamide core with a bromo substituent and a quinazoline moiety, which is significant for its biological interactions.
- Inhibition of NFκB Activation : Research indicates that benzamide derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a transcription factor involved in inflammatory responses. This inhibition is crucial for developing anti-inflammatory agents and sensitizers for chemotherapy .
- Induction of Apoptosis : Certain benzamide derivatives have been shown to induce apoptosis in cancer cells. For example, a related compound (declopramide) was found to trigger rapid apoptosis through mechanisms that involve the inhibition of IκBβ breakdown, preventing NFκB-mediated survival signals .
- G Protein-Coupled Receptor Interactions : Some studies suggest that benzamide compounds may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cell proliferation and survival .
Biological Activity Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| NFκB Inhibition | Prevents IκBβ degradation | |
| Apoptosis Induction | Triggers cell death pathways | |
| GPCR Interaction | Modulates signaling pathways |
Case Studies
- Cancer Treatment :
- Anti-inflammatory Applications :
Research Findings
Recent studies have expanded on the potential therapeutic applications of benzamide derivatives:
- Sensitization in Cancer Therapy : Benzamide compounds have been identified as promising candidates for enhancing the efficacy of chemotherapeutic agents by inducing apoptosis and inhibiting survival pathways in cancer cells .
- Anti-inflammatory Drug Development : The ability to inhibit NFκB activation positions these compounds as potential leads for developing new anti-inflammatory drugs targeting chronic inflammatory diseases .
Q & A
Q. What are the established synthetic protocols for preparing N-substituted benzamide derivatives with quinazolinone cores?
- Methodological Answer : A common approach involves coupling activated benzamide intermediates (e.g., succinimidyl esters) with amines or heterocyclic precursors. For example:
- Step 1 : Synthesize the quinazolinone core via cyclization of brominated benzoic acid derivatives (e.g., 3-bromo-4-hydroxybenzoic acid) with urea or thiourea analogs under reflux conditions .
- Step 2 : Introduce the dihydroxyphenethyl group via nucleophilic substitution or alkylation. Protecting groups (e.g., acetyl or silyl) may be required to prevent oxidation of catechol moieties during synthesis .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and validate structures via -NMR and HRMS .
Table 1 : Comparison of Synthetic Routes for Analogous Compounds
Q. Which spectroscopic and analytical techniques are critical for characterizing this benzamide-quinazolinone hybrid?
- Methodological Answer :
- -NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methylene groups adjacent to the quinazolinone core at δ 3.5–4.5 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H] for CHBrNO requires m/z 435.0521) .
- X-ray Crystallography : Resolves regiochemistry of bromine substitution and dihydroxyphenethyl orientation (e.g., torsion angles between quinazolinone and phenyl groups) .
Advanced Research Questions
Q. How can regioselectivity challenges during dihydroxyphenethyl group installation be addressed?
- Methodological Answer :
- Protection-Deprotection Strategy : Temporarily protect catechol -OH groups with acetyl or tert-butyldimethylsilyl (TBS) groups during alkylation. Deprotect later using mild acids (e.g., HCl/MeOH) .
- Computational Modeling : Use density functional theory (DFT) to predict steric and electronic effects of substituents on reaction pathways .
- Optimized Reaction Conditions : Test polar aprotic solvents (DMF, DMSO) with phase-transfer catalysts to enhance nucleophilicity of the phenethylamine intermediate .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Orthogonal Assays : Validate receptor-binding results using both radioligand displacement (e.g., -labeled ligands) and functional assays (e.g., cAMP inhibition) .
- Structural-Activity Relationship (SAR) Analysis : Compare activity of analogs with systematic substitutions (e.g., replacing Br with Cl or altering the ethyl linker length) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., tyrosine kinases or σ receptors). Prioritize poses with hydrogen bonds between the dihydroxyphenyl group and catalytic residues .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the 4-oxo position, hydrophobic regions near the bromine atom) using tools like MOE .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields for brominated benzamide intermediates?
- Methodological Answer :
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and identify side products (e.g., debromination or over-alkylation) .
- Parameter Optimization : Compare yields under varying conditions (e.g., 60°C vs. 80°C, anhydrous vs. hydrated solvents) .
- Batch-to-Batch Reproducibility : Replicate syntheses ≥3 times with fresh reagents to rule out degradation or moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
